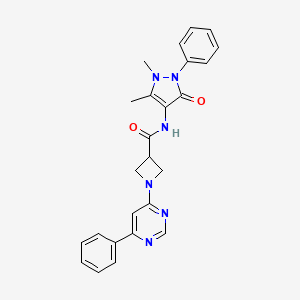
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide" is a synthetic molecule that may be related to various pyran derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyran derivatives is well-documented in the literature. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine derivatives is achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, which exhibit antiallergic activity . Similarly, the synthesis of pyrazole and pyrimidin derivatives from various starting materials, such as methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyran derivatives is often confirmed using techniques such as IR, NMR, and X-ray diffraction. For example, the molecular structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, and the compound crystallized in the triclinic crystal system . The molecular geometry, vibrational frequencies, and chemical shift values can be calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide."
Chemical Reactions Analysis
The reactivity of pyran derivatives can be inferred from their interactions with various reagents. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has been used to synthesize p-aminobenzoic acid diamides . Understanding the reactivity of the functional groups present in the compound of interest can help predict its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives, such as thermal stability and solubility, can be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, a pyrazole derivative was found to be thermally stable up to 190°C . The solubility and stability of "5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide" can be studied using similar methods. Additionally, the molecular electrostatic potential and frontier molecular orbitals can be analyzed to understand the electronic properties of the compound .
科学的研究の応用
Synthesis of Pharmacologically Active Molecules
One of the primary applications of this chemical structure is in the synthesis of pharmacologically active compounds. For example, it serves as a crucial intermediate in the development of CCR5 antagonists, which are orally active and have potential applications in treating conditions such as HIV. The practical synthesis of these antagonists involves several steps, including esterification, Claisen type reactions, and the Suzuki−Miyaura reaction, highlighting the compound's role in producing medically relevant agents (Ikemoto et al., 2005).
Crystal Structure Analysis
The compound's structure facilitates the understanding of molecular interactions and crystallization processes. Research on related pyran derivatives has provided insights into hydrogen bonding, π–π interactions, and the supramolecular aggregation of molecules. These studies are vital for designing compounds with desired physical and chemical properties (Kranjc et al., 2012).
Anticancer and Analgesic Agents
Derivatives of this chemical structure have been synthesized and evaluated for their potential as anticancer and analgesic agents. The creation of novel heterocyclic compounds from this structure has shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, which are promising for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
Research involving pyrazole and pyrazolopyrimidine derivatives derived from similar structures has been conducted to evaluate their cytotoxic activity against various cancer cell lines. These studies are crucial in the discovery and development of new anticancer drugs, showcasing the compound's role in medicinal chemistry (Hassan et al., 2014).
Herbicidal Activity
The structural framework of this compound has also been applied in the agricultural sector, particularly in the synthesis of new pyrazole-4-carboxamide derivatives with herbicidal activity. These studies highlight the compound's utility in developing agricultural chemicals that can effectively control weed growth while ensuring crop safety (Ohno et al., 2004).
Safety and Hazards
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-8-9-18(25-2)16(10-14)22-21(24)19-11-17(23)20(13-27-19)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVURXMPCJPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

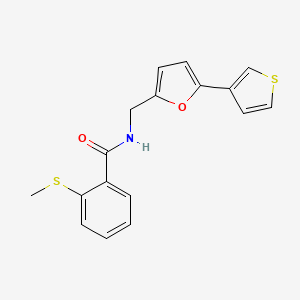
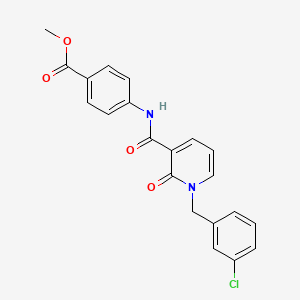
![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
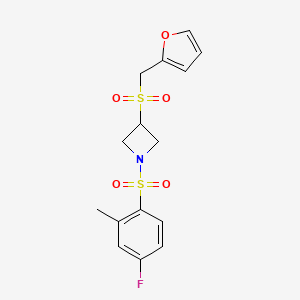
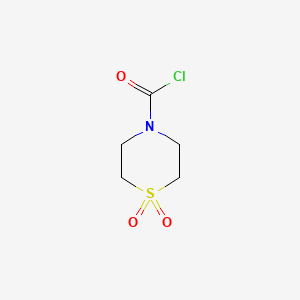
![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)


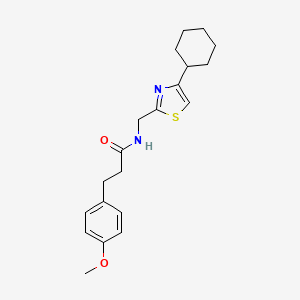
![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)
